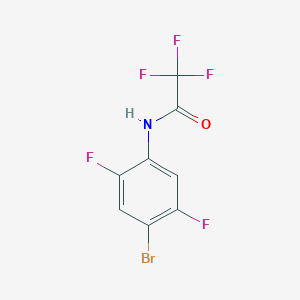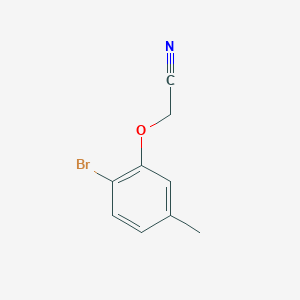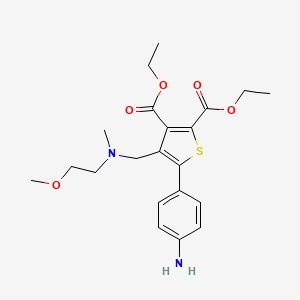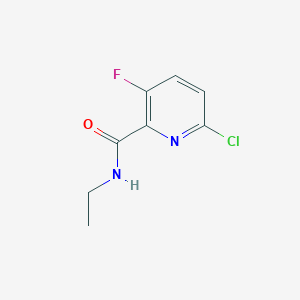
Thalidomide-O-PEG5-C2-Cl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-PEG5-C2-Cl: is a synthetic compound that incorporates the thalidomide-based cereblon ligand and a polyethylene glycol linker. This compound is used in PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach in drug discovery and development. The compound is designed to target specific proteins for degradation by the ubiquitin-proteasome system, making it a valuable tool in biomedical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG5-C2-Cl involves several steps, starting with the preparation of thalidomide. Thalidomide is then linked to a polyethylene glycol chain through a series of chemical reactions. The final step involves the introduction of a chloro group to the polyethylene glycol chain. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM), and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity.
化学反応の分析
Types of Reactions: Thalidomide-O-PEG5-C2-Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the polyethylene glycol chain.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted thalidomide-PEG conjugates.
科学的研究の応用
Thalidomide-O-PEG5-C2-Cl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in targeting specific proteins for degradation, particularly in cancer research.
Industry: Utilized in the development of new drugs and therapeutic agents through PROTAC technology.
作用機序
The mechanism of action of Thalidomide-O-PEG5-C2-Cl involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3, which are implicated in various diseases, including multiple myeloma.
類似化合物との比較
Thalidomide-PEG5-COOH: A similar compound with a carboxyl group instead of a chloro group.
Thalidomide-PEG5-Tosyl: Contains a tosyl group instead of a chloro group.
Uniqueness: Thalidomide-O-PEG5-C2-Cl is unique due to its specific chloro group, which allows for targeted substitution reactions. This makes it a versatile tool in chemical synthesis and drug development, offering unique opportunities for creating novel therapeutic agents.
特性
分子式 |
C25H33ClN2O10 |
|---|---|
分子量 |
557.0 g/mol |
IUPAC名 |
4-[2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H33ClN2O10/c26-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-20-3-1-2-18-22(20)25(32)28(24(18)31)19-4-5-21(29)27-23(19)30/h1-3,19H,4-17H2,(H,27,29,30) |
InChIキー |
UMOAPNYSPUHJSX-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)
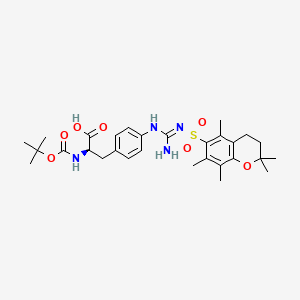

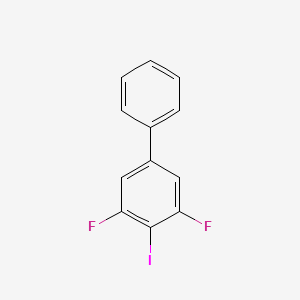


![benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B14771262.png)
![(1S,4aR,7S,7aR)-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,7-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxaldehyde](/img/structure/B14771273.png)
